molecular formula C20H30ClN7O7S B608359 3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid CAS No. 587879-54-7

3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid

Cat. No.: B608359
CAS No.: 587879-54-7
M. Wt: 548.01
InChI Key: BSFXPHJUJHYTOR-UHFFFAOYSA-N
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Description

Introduction and Historical Context

This compound represents a structurally complex pyrazine-carboxamide derivative with a multifunctional substituent profile. Its synthesis and characterization reflect advancements in medicinal chemistry targeting specific biological pathways, particularly epithelial sodium channel modulation for respiratory disorders. Below is a systematic analysis of its classification, development trajectory, and scientific significance.

Classification in Pyrazine-Carboxamide Chemistry

Pyrazine-carboxamides are heterocyclic compounds featuring a pyrazine ring (1,4-diazine) with a carboxamide group attached to one of the nitrogen atoms. The core structure of this compound includes:

  • Pyrazine ring at positions 1 and 4 with substitutions at positions 2, 3, 5, and 6.
  • Carboxamide group at position 2, forming a carbamimidoyl (guanidine-like) linkage to a butyl chain.
  • Chlorine substitution at position 6 and amino groups at positions 3 and 5.
  • Methanesulfonic acid counterion , stabilizing the cationic guanidine moiety.
Key Substituents and Functional Groups
Position Substituent Role
2 Carboxamide Forms carbamimidoyl linkage
3,5 Amino Enhances hydrogen bonding
6 Chloro Electrophilic site for interactions
N-terminal Butyl chain with dihydroxypropoxyphenyl Membrane penetration and solubility

This classification places it within the 1,4-diazine-carboxamide family, distinct from simpler derivatives like pyrazinamide (used in tuberculosis treatment).

Development Timeline of Pyrazine Derivatives

The evolution of pyrazine-based therapeutics spans over a century, with key milestones:

Era Development Relevance to Target Compound
Pre-1900s Synthesis of pyrazine via Staedel–Rugheimer method Foundation for pyrazine chemistry
1930s–1950s Discovery of pyrazinamide as antitubercular agent Validation of pyrazine-carboxamide bioactivity
1990s–2000s Exploration of guanidine derivatives in ion channel blockers Emergence of carbamimidoyl-linked structures
2010s–Present Design of epithelial sodium channel inhibitors Direct precursor to the target compound’s application

The target compound’s synthesis aligns with recent trends in creating co-crystals and prodrugs to optimize pharmacokinetics.

Position in Heterocyclic Chemistry Taxonomy

This compound belongs to the broader class of 1,4-diazine derivatives , a subset of aromatic heterocycles. Its structural hierarchy is as follows:

  • 1,4-Diazine : Pyrazine core with alternating single/double bonds.
  • Pyrazine-2-carboxamide : Carboxamide substitution at position 2.
  • Substituted guanidine : Carbamimidoyl linkage to a butyl chain with dihydroxypropoxyphenyl group.
Comparative Analysis with Related Compounds
Compound Structure Biological Target
Pyrazinamide Pyrazine-2-carboxamide Mycobacterium tuberculosis FAS I
Target Compound Pyrazine-2-carboxamide + carbamimidoyl-butyl-dihydroxypropoxyphenyl Epithelial sodium channel (ENaC)
NVP-QBE170 Analogous sodium channel blocker Reduced hyperkalaemia risk

The inclusion of a methanesulfonic acid counterion distinguishes it from neutral pyrazine-carboxamides, enhancing solubility in aqueous environments.

Significance in Guanidine-Containing Compounds Research

The carbamimidoyl group in this compound represents a substituted guanidine , a motif critical in bioactivity modulation.

Role of Guanidine in Biological Interactions
  • Electrostatic interactions : The protonated guanidine nitrogen enhances binding to anionic sites in proteins.
  • Hydrogen bonding : Peripheral amino groups facilitate multiple hydrogen bonds with nucleophilic residues.
  • Membrane permeability : The butyl-dihydroxypropoxyphenyl chain balances lipophilicity and hydrophilicity.
Comparative Bioactivity of Guanidine Derivatives
Derivative Application Mechanism
Guanidine Neuromuscular disorder treatment Agonist at nicotinic acetylcholine receptors
Target Compound Cystic fibrosis therapy ENaC inhibition via guanidine-mediated binding
Ru(II)-guanidine complexes Anticancer agents DNA intercalation and protein binding

The compound’s design leverages guanidine’s versatility while addressing solubility challenges through the methanesulfonate salt form.

Properties

IUPAC Name

3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN7O4.CH4O3S/c20-15-17(22)26-16(21)14(25-15)18(30)27-19(23)24-8-2-1-3-11-4-6-13(7-5-11)31-10-12(29)9-28;1-5(2,3)4/h4-7,12,28-29H,1-3,8-10H2,(H4,21,22,26)(H3,23,24,27,30);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOATBKPEFZNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587879-54-7
Record name 552-02
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Record name 3,5-Diamino-6-chloro-N-(N-{4-[4-(2,3-dihydroxypropoxy)phenyl]butyl}carbamimidoyl)pyrazine-2-carboxamide methanesulfonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-6-chloro-N-[N’-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

3,5-diamino-6-chloro-N-[N’-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different pharmacological properties .

Scientific Research Applications

Therapeutic Uses

  • Sodium Channel Blockers : The compound has been identified as a sodium channel blocker, which is beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma. It can help alleviate reversible or irreversible airway obstruction by modulating ion channels involved in airway epithelial function .
  • Mucociliary Clearance Enhancement : Research indicates that this compound improves mucociliary clearance by blocking epithelial sodium channels (ENaC), thereby expanding airway surface liquid (ASL). This action can enhance respiratory function in patients with airway diseases .

Safety Profile

The compound exhibits several hazard statements under GHS classification, including warnings for harmful effects if ingested or inhaled. Precautionary measures are recommended to minimize exposure risks .

Treatment of Airway Obstruction

A study published in PubMed highlighted the efficacy of sodium channel blockers, including the subject compound, in managing airway obstructions. The findings demonstrated significant improvements in lung function and patient quality of life when administered to individuals with chronic respiratory conditions .

Pharmacological Investigations

In a pharmacological study conducted at Johns Hopkins University, researchers explored the interactions of the compound with various ion channels. The results indicated that the compound effectively modulated ENaC activity, leading to enhanced mucociliary clearance and improved respiratory health outcomes in preclinical models .

Development of Novel Therapeutics

Patent literature documents the synthesis of derivatives of this compound aimed at enhancing its therapeutic efficacy against respiratory diseases. These derivatives maintain the core structure while introducing modifications that improve bioavailability and reduce side effects .

Mechanism of Action

The compound exerts its effects primarily by blocking sodium channels. This action helps in reducing sodium absorption in epithelial cells, leading to increased hydration of mucosal surfaces. The molecular targets include epithelial sodium channels (ENaC), and the pathways involved are related to sodium transport and cellular hydration mechanisms .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Therapeutic Target Notes
Target Compound 3,5-Diamino-6-chloropyrazine-2-carboxamide 4-[4-(2,3-Dihydroxypropoxy)phenyl]butyl carbamimidoyl; mesylate salt ~600 (estimated) ENaC inhibition (CF, COPD) Enhanced solubility via dihydroxypropoxy and mesylate; patented for mucosal hydration
Metabolite () 3,5-Diamino-6-chloropyrazine-2-carboxamide N'-Phenylcarbamimidoyl 350.8 (calculated) Not specified Simpler phenyl substituent; reduced hydrophilicity vs. target compound; potential metabolic intermediate
Example 6 Derivative () 3-Amino-pyrazine-2-carboxamide 4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl 428.3 (ES/MS) Not explicitly stated Difluorophenyl and hydroxy-acetyl groups may enhance target affinity; chiral separation required for isomers
Patent Derivative () 3,5-Diamino-6-chloropyrazine-2-carboxamide 4-Phenylbutyl carbamimidoyl ~550 (estimated) ENaC inhibition (CF, COPD) Lacks dihydroxypropoxy group; potential trade-off between lipophilicity and solubility

Key Differences and Implications

A. Side Chain Modifications

  • This design balances ENaC affinity and pharmacokinetics .
  • Patent Derivative (4-Phenylbutyl) : Replacing dihydroxypropoxy with a phenyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility—a limitation addressed in the target compound via mesylate salt formation .

B. Pharmacological Activity

  • However, chiral separation is required for optimal activity, adding complexity to synthesis .
  • Metabolite (): The phenylcarbamimidoyl variant lacks hydrophilic side chains, suggesting shorter half-life or reduced efficacy in hydration therapies compared to the target compound .

C. Therapeutic Versatility

  • While all compounds target sodium channels, the target compound and patent derivatives are explicitly optimized for mucosal hydration in CF/COPD. In contrast, Example 6 () lacks explicit ENaC data, though its structural features align with channel-blocking pharmacophores .

Biological Activity

3,5-Diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide, commonly referred to by its IUPAC name, is a complex chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine core with multiple functional groups that enhance its biological activity. Its structural complexity allows for interactions with various biological targets, making it a candidate for treating respiratory diseases and other conditions.

The biological activity of 3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide is primarily attributed to its role as a peroxisome proliferator-activated receptor (PPAR) agonist . PPARs are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism, inflammation, and cell differentiation.

Key Mechanisms:

  • Mucosal Hydration : The compound promotes hydration of mucosal surfaces, which is crucial in treating diseases like chronic obstructive pulmonary disease (COPD) and asthma by enhancing mucociliary clearance .
  • Epithelial Sodium Channel (ENaC) Modulation : Research indicates that it may influence ENaC activity, thereby affecting airway surface liquid height and improving mucociliary function .

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Respiratory Diseases : It is being investigated for its efficacy in treating conditions such as:
    • Chronic Obstructive Pulmonary Disease (COPD)
    • Asthma
    • Cystic Fibrosis
    • Bronchiectasis
  • Anti-inflammatory Effects : The modulation of PPARs may also confer anti-inflammatory properties, beneficial in managing chronic inflammatory conditions.

Research Findings and Case Studies

Several studies have investigated the pharmacological properties of this compound:

  • A study published in PubMed demonstrated the compound's effectiveness in enhancing mucociliary clearance in animal models. The results indicated significant improvements in airway hydration and mucosal defense mechanisms following treatment with the compound .
  • Another investigation evaluated the compound's impact on ENaC activity using Xenopus oocytes and canine bronchial epithelial cells. The results showed that the compound effectively blocked ENaC, leading to increased airway surface liquid height under both isotonic and hypertonic conditions .

Data Table: Summary of Biological Activities

Activity Mechanism Disease Targeted Study Reference
Mucosal HydrationIncreases airway surface liquidCOPD, Asthma
ENaC ModulationBlocks epithelial sodium channelsCystic Fibrosis
Anti-inflammatory EffectsPPAR agonismChronic Inflammation

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide?

  • Methodology : Utilize coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acid intermediates, followed by carbamimidoylation. For example, coupling pyrazine-2-carboxamide derivatives with substituted phenylbutyl amines in tetrahydrofuran (THF) with a base such as DIPEA (N,N-diisopropylethylamine) can yield the target compound . Cyclization reactions under reflux with sodium ethoxide (as in ) may also be applied to stabilize the pyrazine core.

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., NH, CN, CO) via characteristic absorptions (e.g., NH stretches at ~3,400 cm⁻¹, CN at ~2,200 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent positions. For instance, aromatic protons in DMSO-d6 typically appear between δ 6.5–8.0 ppm, while methyl groups resonate at δ ~2.2–2.4 ppm .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., m/z 428.3 [M+H]⁺ for related pyrazine-carboxamide derivatives) .

Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?

  • Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, store solutions in buffers (pH 1–13) at 40°C for 14 days and compare peak purity against fresh samples. Use mobile phases similar to those in (methanol/water with phosphate buffers) for reliable separation .

Advanced Research Questions

Q. What strategies are effective for resolving chiral isomers in this compound?

  • Methodology : Employ chiral stationary-phase chromatography (e.g., Chiralpak® OD column) with supercritical fluid chromatography (SFC) conditions: 20% methanol-DMEA (0.2%) in CO2 at 35°C and 100 bar. Retention times (e.g., 1.6 vs. 2.4 minutes for isomers) can confirm enantiomeric separation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking using software like AutoDock Vina. Input the compound’s 3D structure (derived from crystallographic data, e.g., InChi in ) and target proteins (e.g., enzymes with sulfonamide-binding pockets). Validate predictions with in vitro assays measuring IC50 values .

Q. What experimental design optimizes reaction yields while minimizing byproducts?

  • Methodology : Apply factorial design (as in ) to test variables: temperature (25–80°C), solvent polarity (DMF vs. THF), and reagent stoichiometry (1:1 to 1:2). Analyze interactions using ANOVA to identify significant factors. For example, achieved 68% yield via controlled reflux in acetic anhydride/acetic acid .

Q. How should researchers address contradictions in spectral data (e.g., unexpected 1H^1H-NMR shifts)?

  • Methodology :

  • Step 1 : Confirm sample purity via HPLC (e.g., >95% purity threshold).
  • Step 2 : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations).
  • Step 3 : Re-examine reaction conditions for unintended substitutions, as seen in , where identical yields masked structural variations in thiazolo-pyrimidine derivatives .

Q. What structure-activity relationship (SAR) insights can guide derivative synthesis?

  • Methodology : Modify substituents (e.g., dihydroxypropoxy groups) and assess bioactivity changes. For example, replace the methanesulfonic acid group with other sulfonamides () and test inhibitory effects on target enzymes. Use QSAR models to correlate logP, polar surface area, and IC50 values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid
Reactant of Route 2
3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid

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